Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQDXBPGDMBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582526 | |
| Record name | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847560-46-7 | |
| Record name | Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
structure elucidation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, the fundamental building block of nucleic acids, this scaffold has been the foundation for a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these effects stem from their ability to act as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation, such as VEGFR-2.[3]
This guide focuses on a specific, functionally rich derivative: ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate . The presence of a chlorine atom at the 4-position renders it an exceptionally versatile synthetic intermediate, prime for nucleophilic substitution to generate diverse libraries of compounds. The 2-amino group and the 6-carboxylate ester provide additional points for molecular modification.
Confirming the precise structure of such a key intermediate is paramount to ensuring the validity of subsequent research and development efforts. A mistake in structural assignment can invalidate years of work. Therefore, a rigorous, multi-technique approach is not just recommended; it is essential. This document provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of this compound, explaining not just the "how" but the critical "why" behind each analytical step.
Foundational Evidence: Retrospective Synthesis Analysis
Before any spectroscopic analysis begins, the most logical starting point for structure elucidation is the synthesis pathway itself. The identity of the product is intrinsically linked to the reactants and the reaction mechanism. A common and robust method for constructing this scaffold involves a multi-step sequence beginning with the well-established Gewald reaction.
The logical pathway proceeds as follows:
-
Gewald Aminothiophene Synthesis: Reaction of ethyl 2-cyano-3-methyl-but-2-enoate (or a similar precursor), elemental sulfur, and a base like morpholine or diethylamine yields the key intermediate, ethyl 2-amino-5,5-dimethyl-4,5-dihydrothiophene-3-carboxylate. A related pathway using ethyl cyanoacetate can also be employed.[4]
-
Pyrimidine Ring Formation: The synthesized aminothiophene is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one. This is often achieved by heating with a reagent like chlorformamidine hydrochloride.[4]
-
Chlorination: The crucial 4-chloro group is introduced by treating the 4-oxo intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This is a standard transformation for converting heterocyclic ketones/amides to their corresponding chlorides.
This synthetic logic provides the initial hypothesis for the final structure. Each subsequent analytical technique serves to test and validate this hypothesis.
Caption: Logical Synthesis Pathway for the Target Compound.
The Overall Analytical Workflow: A Self-Validating System
The structure elucidation process is a puzzle where each piece of data must fit perfectly with the others. We employ a workflow that moves from broad, foundational information (molecular formula) to detailed connectivity and final, unambiguous confirmation. Each step validates the previous one.
Caption: Integrated Workflow for Structure Elucidation.
Mass Spectrometry: Defining the Molecular Formula
The first spectroscopic step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard.
Causality: We perform HRMS first because it provides the molecular formula, a fundamental constraint for interpreting all subsequent data. Knowing the exact number of carbons, hydrogens, nitrogens, etc., prevents misinterpretation of NMR and IR spectra.
Expected Results: The chemical formula is C₁₁H₁₀ClN₄O₂S.
-
Monoisotopic Mass: 297.0217 g/mol .
-
Expected Ion: In ESI positive mode, we expect the protonated molecular ion, [M+H]⁺, at m/z 298.0290.
-
Isotopic Pattern: A critical self-validating feature is the isotopic signature of chlorine. We must observe two major peaks for the molecular ion cluster: one for the ³⁵Cl isotope ([M+H]⁺) and another for the ³⁷Cl isotope ([M+2+H]⁺), in an approximate intensity ratio of 3:1. The presence of this pattern is a strong indicator of a monochlorinated compound.
| Analysis | Expected Value | Significance |
| HRMS ([M+H]⁺) | m/z 298.0290 | Confirms elemental formula C₁₁H₁₁ClN₄O₂S⁺ |
| Isotope Peak ([M+2+H]⁺) | m/z 300.0260 | Confirms the presence of one chlorine atom |
| Intensity Ratio | ~3:1 (M / M+2) | Validates the chlorine isotope pattern |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Analysis: Determine the exact mass of the most intense peak in the molecular ion cluster and compare it to the theoretical mass calculated for C₁₁H₁₁ClN₄O₂S⁺. The mass error should be less than 5 ppm.
Infrared Spectroscopy: Rapid Functional Group Identification
IR spectroscopy provides a quick and non-destructive snapshot of the functional groups present in the molecule.
Causality: This technique serves as a rapid check to ensure the key functional groups expected from the synthesis (amino, ester carbonyl) are present and that certain starting material functionalities (e.g., nitrile from a precursor) are absent.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3450–3250 (typically two bands)[2] |
| Carbonyl (C=O) | Ester Stretch | 1725–1690[2] |
| Aromatic Rings | C=C and C=N Stretches | 1620–1550 |
| Alkyl (C-H) | Stretch | 2980–2850 |
| C-O | Ester Stretch | 1250–1100 |
| C-Cl | Stretch | 800–600 |
Experimental Protocol: KBr Pellet IR
-
Preparation: Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
NMR Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of atoms.
¹H NMR: Proton Environment and Count
¹H NMR identifies all unique proton environments in the molecule.
Expected Signals:
-
Ethyl Ester Group (-OCH₂CH₃):
-
Amino Group (-NH₂):
-
A broad singlet around δ 6.0-7.5 ppm integrating to 2H. The chemical shift can be variable, and the signal may broaden or disappear upon D₂O exchange, a key diagnostic test.
-
-
Thiophene Proton (-CH):
-
A singlet around δ 7.5-8.5 ppm integrating to 1H. This proton is on the thiophene ring at position 7.
-
¹³C NMR & DEPT: The Carbon Skeleton
¹³C NMR identifies all unique carbon environments, while DEPT experiments differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Expected Signals:
-
Ethyl Ester Group:
-
Thieno[2,3-d]pyrimidine Core:
-
Multiple signals in the aromatic/heteroaromatic region (δ 100-170 ppm ). Quaternary carbons (C2, C4, C5a, C7a, C6) and the single CH carbon (C7) will be found here. The C-Cl carbon (C4) is expected to be highly deshielded.
-
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| δ (ppm) | Integration |
| ~7.8 | 1H |
| ~6.5 | 2H |
| ~4.3 | 2H |
| ~1.3 | 3H |
2D NMR: Assembling the Pieces
While 1D NMR identifies the fragments, 2D NMR proves how they are connected.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment shows which protons are coupled (typically through 2-3 bonds). The key expected correlation is between the quartet at ~4.3 ppm and the triplet at ~1.3 ppm, definitively proving they belong to the same ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It would show correlations for:
-
H-7 (~7.8 ppm) ↔ C-7 (~115-125 ppm)
-
-OCH₂ - (~4.3 ppm) ↔ -OC H₂- (~62 ppm)
-
-CH₃ (~1.3 ppm) ↔ -C H₃ (~14 ppm)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece the entire structure together.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Core: A Medicinal Chemistry Cornerstone from Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Privileged Significance
In the vast landscape of heterocyclic chemistry, the thieno[2,3-d]pyrimidine scaffold holds a position of particular privilege. This fused heterocyclic system, consisting of a thiophene ring fused to a pyrimidine ring, has emerged as a cornerstone in medicinal chemistry due to its remarkable versatility and profound biological activities. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the discovery, history, and ever-expanding role of thieno[2,3-d]pyrimidines in modern drug development, offering a technical resource for professionals in the field. The journey of this scaffold, from its initial synthesis to its current status in clinical and preclinical studies, is a testament to the power of chemical architecture in shaping biological function.
The Genesis of a Scaffold: A Historical Perspective
The story of thieno[2,3-d]pyrimidines is intrinsically linked to the development of synthetic methodologies for fused heterocyclic systems. While pinpointing a single "discovery" paper can be challenging, the foundation for the synthesis of this scaffold was laid through the pioneering work on the synthesis of 2-aminothiophenes. The Gewald reaction , first reported in the 1960s, proved to be a pivotal moment.[3][4] This multicomponent reaction, which condenses a ketone or aldehyde with an activated nitrile and elemental sulfur, provided an efficient and versatile route to highly functionalized 2-aminothiophenes, the key precursors for thieno[2,3-d]pyrimidine synthesis.[3][5][6][7]
Early investigations into the biological potential of thieno[2,3-d]pyrimidines explored a range of activities, including anti-inflammatory and analgesic properties.[8] However, it was the recognition of their potential as kinase inhibitors in the late 20th and early 21st centuries that truly propelled this scaffold to the forefront of medicinal chemistry research.[9][10] The structural analogy to the quinazoline core, a well-established pharmacophore in kinase inhibition, spurred the exploration of thieno[2,3-d]pyrimidines as bioisosteres, leading to the discovery of potent inhibitors of key signaling pathways implicated in cancer and other diseases.[9]
Synthetic Strategies: Building the Core
The construction of the thieno[2,3-d]pyrimidine core primarily relies on two main synthetic strategies, both of which offer a high degree of flexibility for introducing diverse substituents and fine-tuning the physicochemical and pharmacological properties of the final compounds.[9][11]
The Gewald Reaction and Subsequent Cyclization: A Workhorse Approach
The most prevalent and versatile method for synthesizing thieno[2,3-d]pyrimidines begins with the construction of a substituted 2-aminothiophene ring via the Gewald reaction.[3][9] This is followed by the annulation of the pyrimidine ring.
Experimental Protocol: Synthesis of a 2-Aminothiophene-3-carbonitrile Intermediate via the Gewald Reaction
-
Reaction Setup: To a stirred solution of a ketone (1.0 eq.) and a malononitrile (1.0 eq.) in ethanol (20 mL) in a round-bottom flask, add elemental sulfur (1.1 eq.).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq.), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile derivative.
The resulting 2-aminothiophene can then be cyclized to form the thieno[2,3-d]pyrimidine ring through various methods, such as reaction with formamide, formic acid, or orthoformates.
The Dimroth Rearrangement: An Alternative Pathway
The Dimroth rearrangement offers an alternative and elegant approach to the synthesis of certain substituted thieno[2,3-d]pyrimidines.[9] This rearrangement typically involves the transformation of a 1-substituted-4-imino-3,4-dihydropyrimidine into a 4-substituted-aminopyrimidine.
Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine via Dimroth Rearrangement
-
Starting Material: Begin with a suitable N'-(3-cyano-thien-2-yl)-N,N-dimethylformamidine intermediate.
-
Reaction Setup: In a microwave vial, combine the formamidine intermediate (1.0 eq.) and the desired aniline (1.2 eq.) in a suitable solvent such as acetic acid or a high-boiling alcohol.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a temperature ranging from 120-150 °C for 15-30 minutes.
-
Work-up: After cooling, the product can be isolated by precipitation upon the addition of water or by chromatographic purification.
A Scaffold for Diverse Biological Targets
The true power of the thieno[2,3-d]pyrimidine core lies in its ability to be decorated with a multitude of functional groups, allowing for the targeted inhibition of a wide range of enzymes and receptors.
Kinase Inhibition: A Dominant Theme
A significant portion of the research on thieno[2,3-d]pyrimidines has focused on their role as kinase inhibitors. Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases.
Table 1: Prominent Kinase Targets of Thieno[2,3-d]pyrimidine Derivatives
| Kinase Target | Therapeutic Area | Representative Compound (if available) | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | - | [9] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | - | [12] |
| Rho-associated coiled-coil containing protein kinase (ROCK) | Cardiovascular disease, Cancer | - | - |
| Phosphoinositide 3-kinase (PI3K) | Cancer, Inflammation | - | [13] |
| Sirtuins (SIRT1, SIRT2, SIRT3) | Cancer, Neurodegenerative diseases | - | [14] |
Signaling Pathway Visualization
To illustrate the points of intervention for thieno[2,3-d]pyrimidine-based inhibitors, the following diagrams depict key signaling pathways.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition. [15][16][17][18][19]
Beyond Kinases: An Expanding Target Landscape
While kinase inhibition remains a major focus, the therapeutic potential of thieno[2,3-d]pyrimidines extends to other target classes, highlighting the scaffold's versatility.
-
Antimicrobial Agents: Certain derivatives have demonstrated promising activity against various bacterial and fungal strains. [10][20]* Central Nervous System (CNS) Agents: The scaffold has been explored for its potential in treating CNS disorders, with some compounds showing activity at various receptors.
-
Anti-inflammatory Agents: As mentioned in the historical context, the anti-inflammatory properties of thieno[2,3-d]pyrimidines continue to be an area of active research. [8]
Biological Evaluation: From Bench to Potential Bedside
The evaluation of thieno[2,3-d]pyrimidine derivatives involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and potential therapeutic utility.
In Vitro Assays: The Initial Litmus Test
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
A fundamental step in the evaluation of potential anticancer agents is to assess their effect on cell viability. The MTT assay is a widely used colorimetric assay for this purpose. [12][21][22][23][24] Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2. [21]2. Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [21]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. [21]6. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assays
For compounds designed as enzyme inhibitors, direct measurement of their inhibitory activity against the purified target enzyme is crucial. This is often done using various assay formats, such as fluorescence-based assays, radiometric assays, or ELISA-based assays.
The Future of Thieno[2,3-d]pyrimidines: New Frontiers
The journey of the thieno[2,3-d]pyrimidine scaffold is far from over. Current research is focused on several exciting new frontiers:
-
Targeting Drug Resistance: The development of thieno[2,3-d]pyrimidine derivatives that can overcome acquired resistance to existing therapies is a major area of focus, particularly in oncology.
-
Novel Drug Delivery Systems: The formulation of these compounds into novel drug delivery systems, such as nanoparticles, to improve their bioavailability and therapeutic index is being actively explored.
-
Expansion into New Therapeutic Areas: The inherent versatility of the scaffold continues to inspire its exploration in a wider range of diseases, including neurodegenerative disorders and infectious diseases.
Conclusion
The thieno[2,3-d]pyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its rich history, versatile synthesis, and broad spectrum of biological activities have made it a cornerstone of modern drug discovery. As our understanding of disease biology deepens and synthetic methodologies evolve, the thieno[2,3-d]pyrimidine scaffold is poised to yield a new generation of innovative medicines that will address some of the most pressing challenges in human health. This guide has provided a comprehensive overview of this remarkable heterocyclic system, with the aim of inspiring and informing the next wave of research and development in this exciting field.
References
- Guo, Y., et al. (2023).
- Ibrahim, I. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis.
- Guo, Y., et al. (2025).
- ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2...
- Reddy, T. R., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- ResearchGate. (n.d.).
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
- Creative Diagnostics. (n.d.).
- ResearchGate. (n.d.).
- ATCC. (n.d.).
- Candeias, M. M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Creative Diagnostics. (n.d.).
- ResearchGate. (n.d.).
- Raju, R., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
- ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways.
- Amano, M., et al. (2010). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Cytoskeleton.
- Sabnis, R. W., et al. (2021).
- ResearchGate. (n.d.).
- Creative Diagnostics. (n.d.).
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Bemis, J. E., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
- Le Bideau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
- Wikipedia. (n.d.). Epidermal growth factor receptor.
- Al-Abdullah, E. S., et al. (2017).
- Wang, Z., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
-
Park, S. J., et al. (2018). 1,3-Bis(5,6,7,8-tetrahydrobenzot[15][25]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules.
- ClinPGx. (n.d.).
- Bio-Rad Antibodies. (n.d.).
- Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
- Hussein, A. M., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
- Creative Diagnostics. (n.d.).
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
- Sabnis, R. W., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
- 21. atcc.org [atcc.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Thieno[2,3-d]pyrimidine Scaffolds: A Comprehensive Guide to Therapeutic Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that serves as a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has positioned the thieno[2,3-d]pyrimidine scaffold as a privileged structure in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities.[1][2] These activities span from anticancer and anti-inflammatory to antimicrobial and central nervous system (CNS) protective effects.[2][3] This guide provides an in-depth exploration of the key therapeutic targets for thieno[2,3-d]pyrimidine derivatives, with a focus on the rationale behind their selection, methods for their validation, and insights into structure-activity relationships (SAR).
Chapter 1: Protein Kinases as Prominent Therapeutic Targets
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors.[1][4]
Epidermal Growth Factor Receptor (EGFR)
Rationale for Targeting EGFR: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][4] Overexpression or constitutive activation of EGFR is a common feature in various cancers, including lung, colon, and glioblastoma, making it a well-established target for cancer therapy.[1][4]
Thieno[2,3-d]pyrimidines as EGFR Inhibitors: A number of thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[5][6] For instance, compound 7a has been shown to significantly inhibit the growth of HepG2 and PC3 cancer cells, targeting both wild-type EGFR and the T790M mutant, which is associated with acquired resistance to first-generation EGFR inhibitors.[5] This compound was also found to induce apoptosis and cause cell cycle arrest in the S and G2/M phases.[5] Another study highlighted compound 5b as a potent inhibitor of both wild-type EGFR (IC50 = 37.19 nM) and the T790M mutant (IC50 = 204.10 nM), demonstrating greater safety in normal cells compared to the approved drug erlotinib.[6]
Data Summary: EGFR Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 7a | EGFR (wild-type & T790M) | Not specified | HepG2, PC3 | [5] |
| 5b | EGFR (wild-type) | 37.19 | A549, MCF-7 | [6] |
| 5b | EGFR (T790M) | 204.10 | A549, MCF-7 | [6] |
Experimental Protocols:
In Vitro EGFR Kinase Assay (Generic Protocol)
-
Objective: To determine the direct inhibitory effect of a thieno[2,3-d]pyrimidine derivative on EGFR kinase activity.
-
Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.
-
Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To assess the antiproliferative effect of a thieno[2,3-d]pyrimidine derivative on cancer cells.
-
Materials: Cancer cell lines (e.g., A549, HepG2), cell culture medium, fetal bovine serum (FBS), test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams:
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: Experimental workflow for evaluating EGFR inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Rationale for Targeting VEGFR-2: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[7][8] Inhibiting VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.
Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors: Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7][8] For example, compound 17f exhibited high cytotoxic activity against HCT-116 and HepG2 cancer cell lines and showed potent VEGFR-2 inhibitory activity with an IC50 value of 0.23 µM, comparable to the reference drug sorafenib.[7] Another study reported compounds 8b and 8e with exceptionally potent VEGFR-2 inhibitory activity, with IC50 values of 5 nM and 3.9 nM, respectively.[8]
Data Summary: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
| 17f | 0.23 | HCT-116, HepG2 | [7] |
| 8b | 0.005 | - | [8] |
| 8e | 0.0039 | - | [8] |
Experimental Protocols:
In Vitro VEGFR-2 Kinase Assay
-
This assay follows a similar principle to the EGFR kinase assay described above, but with recombinant VEGFR-2 enzyme and a specific substrate.
Endothelial Cell Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
-
Materials: Human umbilical vein endothelial cells (HUVECs), Matrigel, cell culture medium, and the test compound.
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of the test compound.
-
Incubate for a period that allows for tube formation (e.g., 6-18 hours).
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
-
Signaling Pathway Diagram:
Caption: VEGFR-2 signaling pathway in angiogenesis.
Cyclin-Dependent Kinases (CDKs)
Rationale for Targeting CDKs: Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[9] Dysregulation of CDK activity is a common event in cancer, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a promising strategy for cancer therapy.
Thieno[2,3-d]pyrimidines as CDK Inhibitors: Tricyclic thieno[3,2-d]pyrimidines, which are structurally related to the [2,3-d] isomers, have been investigated as CDK inhibitors.[9] Molecular docking studies suggest that these compounds can target CDKs, leading to cell cycle disruption and inhibition of tumor cell proliferation.[9] While specific examples of thieno[2,3-d]pyrimidines as potent CDK inhibitors are less detailed in the provided search results, the scaffold's potential in this area is recognized.
Experimental Protocols:
In Vitro CDK Kinase Assay
-
This assay is similar to other kinase assays, using a specific recombinant CDK/cyclin complex (e.g., CDK2/cyclin A) and a substrate such as histone H1.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on cell cycle distribution.
-
Materials: Cancer cells, test compound, propidium iodide (PI) staining solution, and a flow cytometer.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest and fix the cells.
-
Stain the cells with PI, which intercalates into DNA.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the compound.
-
Cell Cycle Diagram:
Caption: The cell cycle and points of inhibition by CDK inhibitors.
Chapter 2: Emerging and Other Therapeutic Targets
Beyond protein kinases, the thieno[2,3-d]pyrimidine scaffold has shown promise in targeting other classes of enzymes.
Dihydrofolate Reductase (DHFR)
Rationale for Targeting DHFR: Dihydrofolate reductase (DHFR) is an enzyme that plays a crucial role in the synthesis of purines, thymidylate, and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and cell replication, making it a target for anticancer and antimicrobial agents. Thieno[2,3-d]pyrimidines are of particular interest as they can selectively target tumor cells that overexpress folate receptors.[10]
Experimental Protocol: DHFR Enzyme Inhibition Assay
-
Objective: To measure the inhibition of DHFR activity.
-
Principle: This assay spectrophotometrically monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.
-
Procedure:
-
In a cuvette, combine a buffer, NADPH, dihydrofolate, and the test compound.
-
Initiate the reaction by adding the DHFR enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
D-dopachrome Tautomerase (MIF-2)
Rationale for Targeting MIF-2: D-dopachrome tautomerase (D-DT or MIF-2) is a cytokine involved in cancer cell proliferation and survival.[11] The lack of potent inhibitors for MIF-2 has hindered its exploration as a drug target.
Thieno[2,3-d]pyrimidines as MIF-2 Inhibitors: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, 5d , was identified as a potent MIF-2 inhibitor with an IC50 of 1.0 µM and high selectivity over the related macrophage migration inhibitory factor (MIF).[11] This compound was shown to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest via deactivation of the MAPK pathway.[11]
Experimental Protocol: MIF-2 Tautomerase Activity Assay
-
Objective: To measure the inhibition of the tautomerase activity of MIF-2.
-
Principle: This assay measures the rate of tautomerization of D-dopachrome methyl ester, which can be followed spectrophotometrically.
-
Procedure:
-
Prepare a solution of D-dopachrome methyl ester.
-
In a microplate, add MIF-2 enzyme and the test compound.
-
Initiate the reaction by adding the D-dopachrome methyl ester substrate.
-
Monitor the change in absorbance at a specific wavelength over time.
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor.
-
Chapter 3: A Spectrum of Other Biological Activities
The therapeutic potential of the thieno[2,3-d]pyrimidine scaffold extends beyond oncology. Various derivatives have been reported to possess a range of other pharmacological properties, including:
-
Anti-inflammatory and Analgesic Activity: Some thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory and analgesic effects.[12]
-
Antimicrobial Activity: The scaffold has been explored for the development of antibacterial agents, with some compounds showing activity against multi-drug resistant bacteria.[13]
-
CNS Protective Effects: Certain derivatives have been investigated for their potential in treating CNS disorders like Alzheimer's disease.[3]
-
Antiviral and Antidiabetic Properties: The broad biological profile of this scaffold also includes antiviral and antidiabetic activities.[3][14][15]
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its ability to target a wide range of biologically important molecules, particularly protein kinases, has established its significance in the field of oncology. The continued exploration of this scaffold, coupled with rational drug design and robust biological evaluation, holds great promise for the development of novel therapies for a multitude of diseases.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 112, 104947. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). Molecules, 28(14), 5369. [Link]
-
Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023). Future Medicinal Chemistry, 15(19), 1735-1753. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2016). Biomedical Research, 27(1). [Link]
-
Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2023). Pharmaceuticals, 16(11), 1583. [Link]
-
Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1945-1964. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society, 33, 1143-1159. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210515. [Link]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2011). Acta Pharmaceutica, 61(2), 175-188. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1945-1964. [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5769-5772. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). Journal of Medicinal Chemistry, 64(6), 3348-3362. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]
-
Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. (2021). Bioorganic Chemistry, 110, 104812. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy [buescholar.bue.edu.eg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. scielo.br [scielo.br]
Methodological & Application
Application Notes & Protocols for Thieno[2,3-d]pyrimidines in Anticancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
I. Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleobase, adenine.[1] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to function as competitive inhibitors for enzymes that naturally bind purines, most notably the vast family of protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the development of potent and selective inhibitors against various oncogenic targets.[3] Research has demonstrated that derivatives of this scaffold exhibit a wide range of anticancer activities, including the inhibition of key receptor tyrosine kinases like EGFR and VEGFR-2, cell cycle arrest, and the induction of apoptosis.[4][5][6] This guide provides an in-depth overview of the application of thieno[2,3-d]pyrimidines in anticancer research, detailing their mechanisms of action and providing validated protocols for their synthesis and biological evaluation.
II. Key Oncogenic Targets and Mechanisms of Action
Thieno[2,3-d]pyrimidines exert their anticancer effects primarily through the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
A. Inhibition of Receptor Tyrosine Kinases (RTKs)
Many derivatives are designed as ATP-competitive inhibitors that target the kinase domain of RTKs, preventing autophosphorylation and downstream signal transduction.
1. Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and mutation of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, leading to uncontrolled cell division.[4][7] Thieno[2,3-d]pyrimidines serve as the core scaffold for several potent EGFR inhibitors.[3][4] The flat heterocyclic ring system effectively occupies the adenine-binding pocket of the EGFR kinase domain, while specific substitutions can confer selectivity and potency against both wild-type and mutant forms of the receptor.[3][8] For instance, compound 7a was shown to significantly inhibit the growth of HepG2 and PC3 cells expressing both wild-type EGFR and the resistant T790M mutant.[8] Similarly, other derivatives have demonstrated cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range.[4]
Caption: EGFR signaling pathway and its inhibition by a thieno[2,3-d]pyrimidine agent.
2. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] Thieno[2,3-d]pyrimidines have been successfully developed as potent VEGFR-2 inhibitors.[9][10] By blocking VEGFR-2 signaling, these compounds can effectively starve tumors of their blood supply. For example, compound 17f demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, comparable to the standard drug Sorafenib.[9] This inhibition translated to potent cytotoxic activity against HCT-116 and HepG2 cancer cell lines.[9]
B. Cell Cycle Arrest and Apoptosis Induction
Beyond kinase inhibition, thieno[2,3-d]pyrimidines can induce cell death through intrinsic cellular mechanisms. Mechanistic studies have shown that these compounds can cause cell cycle arrest, often at the S or G2/M phases, preventing cancer cells from completing division.[6][8] This cell cycle disruption is frequently followed by the induction of apoptosis (programmed cell death), a key goal of cancer therapy.[6][11] The anticancer effects are associated with the profound disruption of the actin cytoskeleton and the activation of caspases, which are key executioners of the apoptotic pathway.[6][12]
III. Drug Discovery and Evaluation Workflow
The development of novel thieno[2,3-d]pyrimidine-based anticancer agents follows a structured, multi-stage process.
Caption: General workflow for the discovery and evaluation of anticancer agents.
IV. Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and molecular targets.
| Compound ID | Target(s) | Cell Line(s) | Reported Activity (IC₅₀ in µM) | Reference |
| Compound 17f | VEGFR-2 | HCT-116, HepG2 | 0.23 (VEGFR-2); 2.80 (HCT-116); 4.10 (HepG2) | [9] |
| Compound 14 | Cytotoxicity | MCF-7 | 22.12 | [13] |
| Compound 13 | Cytotoxicity | MCF-7 | 22.52 | [13] |
| Compound 10b | Cytotoxicity | MCF-7 | 19.4 | [4] |
| Compound 10e | Cytotoxicity | MCF-7 | 14.5 | [4] |
| Derivative II | EGFR | HCT-116, SW480, SKOV3, U87, SKBR3 | 3.83 - 11.94 | [4] |
| Compound 7a | EGFR (WT & T790M) | HepG2, PC3 | Potent growth inhibition | [8] |
V. Experimental Protocols
Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidine-4(3H)-one Derivatives
This protocol describes a common and efficient method for synthesizing the thieno[2,3-d]pyrimidine core, which can then be further modified. This method is based on the reaction of an aminothiophene precursor with a suitable cyclizing agent.[7]
Rationale: This one-pot reaction is chosen for its operational simplicity and good yields, providing wide access to a variety of thienopyrimidine derivatives for screening.[7]
Materials:
-
Appropriate 2-aminothiophene-3-carboxylate derivative
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid
-
Concentrated HCl
-
Ethanol for recrystallization
-
Primary or secondary amine for final substitution
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Formation of the Tetrazolyl Intermediate a. In a round-bottom flask, suspend 50 mmol of the starting aminothiophene and sodium azide (3.9 g, 60 mmol) in glacial acetic acid (40 mL). b. Add triethyl orthoformate (37.9 mL, 230 mmol) to the suspension. c. Stir the mixture and heat at reflux for 2 hours. Monitor the reaction progress by TLC. d. Cool the reaction mixture to room temperature. Add 7 mL of concentrated HCl. e. Filter the resulting solid. Evaporate the filtrate, and recrystallize the residue from ethanol to yield the tetrazolyl intermediate.[7]
-
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one a. Suspend the tetrazole intermediate (1 mmol) in the desired amine (0.8 mL). b. Heat the mixture at 80–90 °C for 30–60 minutes. The reaction should be monitored by TLC until the starting material is consumed. c. Cool the reaction mixture and dilute with water (1 mL). d. The resulting precipitate is the desired thieno[2,3-d]pyrimidine derivative. e. Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) for purification.[7] f. Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard primary screening method in anticancer drug discovery.
Rationale: This assay is chosen for its reliability, high-throughput capability, and its ability to provide a quantitative measure (IC₅₀) of a compound's cytotoxic potential. The reduction of the yellow MTT to purple formazan is directly proportional to the number of viable cells.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2) and a non-cancerous control cell line (e.g., V79, HaCaT)[6][15]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thieno[2,3-d]pyrimidine compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[16] b. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and the positive control drug in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. c. Incubate the plate for another 48-72 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 b. Plot the percentage of cell viability against the compound concentration (on a log scale). c. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell population. It quantifies the proportion of cells in the G0/G1, S, and G2/M phases.[17]
Rationale: A compound that induces cell cycle arrest at a specific phase can be identified with this method. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17][18] This allows for the differentiation of cell cycle phases.
Materials:
-
Cancer cells treated with the thieno[2,3-d]pyrimidine compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (for fixation)[19]
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[20]
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: a. Seed cells in 6-well plates and grow until they reach ~70% confluency. b. Treat the cells with the test compound at its IC₅₀ concentration (and a 2x IC₅₀ concentration) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 1200 rpm for 5 minutes.[19] b. Wash the cell pellet once with cold PBS. c. Resuspend the cell pellet (approx. 1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[19] d. Fix the cells for at least 30 minutes (or up to two weeks) at 4°C.[19]
-
Staining: a. Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[19] b. Wash the cell pellet twice with PBS to remove any residual ethanol. c. Resuspend the cells in 500 µL of staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL).[20] The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[20] d. Incubate the cells in the dark at room temperature for 20-30 minutes.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. Excite the PI with a blue or green laser (e.g., 488 nm) and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red or PerCP). b. Collect data for at least 10,000 events per sample. c. Generate a histogram of DNA content (fluorescence intensity) versus cell count.[18]
-
Data Interpretation: a. The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase (synthesizing DNA). b. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. c. Compare the cell cycle distribution of treated cells to the control cells to identify any drug-induced arrest.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[21] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12][22]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: a. Treat cells with the test compound as described in the cell cycle protocol. b. Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Staining: a. Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples by flow cytometry within one hour of staining. b. Use a 488 nm laser for excitation. Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel. c. Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis).
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered debris) d. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
VI. References
-
Ghorab, M. M., & Alsaid, M. S. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
Grosu, I. G., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(20), 3762. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][7][13]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. Available at: [Link]
-
Saeed, A., et al. (2021). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Costa, M., et al. (2023). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 16(11), 1538. Available at: [Link]
-
Abdelgawad, M. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Journal of Molecular Structure, 1182, 35-49. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(19), 1735-1753. Available at: [Link]
-
Zidar, N., et al. (2018). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology, 115, 120-128. Available at: [Link]
-
Riss, T. L., et al. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Assay and Drug Development Technologies, 8(5), 557-567. Available at: [Link]
-
Eldehna, W. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185383. Available at: [Link]
-
Kumar, P., et al. (2018). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 8(3), 80-85. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
McQuade, T. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293-17302. Available at: [Link]
-
Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. ResearchGate. Available at: [Link]
-
Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 911, 143-152. Available at: [Link]
-
Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 34(1), 1-12. Available at: [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Cytometry Facility. Available at: [Link]
-
Adhikari, A., et al. (2014). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. Analyst, 139(1), 130-138. Available at: [Link]
-
Mititelu, M., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(3), 512. Available at: [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors for enhanced therapeutic efficacy in breast cancer. ResearchGate. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 8. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes and Protocols for the Experimental Setup of Reactions Involving Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Structurally, it can be considered a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to interact with a wide range of biological targets.[2] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the thieno[2,3-d]pyrimidine system allows for the synthesis of diverse compound libraries, making it a valuable tool for drug discovery professionals.[1][3][4]
This application note provides a detailed guide to the experimental setup for key reactions involving a particularly useful intermediate: ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate . The strategic placement of the amino, chloro, and ester functional groups on this molecule offers multiple avenues for chemical modification, enabling the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
Core Reactive Sites and Strategic Considerations
The chemical reactivity of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is primarily centered around three key positions:
-
The C4-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring activates the C4 position towards attack by nucleophiles. This allows for the introduction of a wide variety of substituents, which is a common strategy for tuning the biological activity of thienopyrimidine derivatives.[5][6]
-
The C2-Amino Group: While less reactive than the C4-chloro group, the amino functionality can undergo reactions such as acylation, alkylation, and diazotization, providing another handle for structural diversification.
-
The C6-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. This position is often modified to improve pharmacokinetic properties or to introduce additional points of interaction with a biological target.
The strategic selection of reagents and reaction conditions allows for the selective modification of these positions, providing precise control over the final molecular architecture.
Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position
The displacement of the C4-chloro group is a cornerstone reaction for the derivatization of this scaffold. A variety of nucleophiles, particularly amines, can be readily introduced at this position.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a lower boiling point solvent like isopropanol or acetonitrile is typically chosen. These solvents can effectively solvate the reactants and intermediates without interfering with the nucleophilic attack. The choice of solvent can also influence the reaction rate and solubility of the starting materials and products.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophile and the starting material, which would otherwise deactivate them.
-
Temperature: The reaction is often heated to accelerate the rate of substitution. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used. Microwave irradiation can also be employed to significantly reduce reaction times.[7]
Experimental Workflow: C4-Substitution
Caption: Workflow for C4-nucleophilic substitution.
Detailed Step-by-Step Protocol: Synthesis of Ethyl 2-amino-4-(morpholino)thieno[2,3-d]pyrimidine-6-carboxylate
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq.).
-
Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per mmol of the starting material).
-
Addition of Nucleophile and Base: To the stirred solution, add morpholine (1.2 eq.) followed by diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative C4-Substituted Derivatives
| Nucleophile | Product | Typical Yield (%) |
| Morpholine | Ethyl 2-amino-4-(morpholino)thieno[2,3-d]pyrimidine-6-carboxylate | 85-95% |
| Piperidine | Ethyl 2-amino-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate | 80-90% |
| Aniline | Ethyl 2-amino-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate | 75-85% |
| Benzylamine | Ethyl 4-(benzylamino)-2-aminothieno[2,3-d]pyrimidine-6-carboxylate | 80-90% |
Protocol 2: Modification of the C6-Ester Group
The ethyl ester at the C6 position provides a versatile handle for further modifications, most commonly through hydrolysis to the carboxylic acid, which can then be coupled with amines to form amides.
Causality Behind Experimental Choices:
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol is a standard method for ester hydrolysis. The reaction is typically carried out at room temperature or with gentle heating. Acid-catalyzed hydrolysis is also possible but can sometimes lead to side reactions on the heterocyclic core.
-
Amide Coupling: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) are used to activate the carboxylic acid for reaction with an amine. These reagents facilitate the formation of the amide bond under mild conditions and with high yields.
Experimental Workflow: C6-Ester Modification
Caption: Workflow for C6-ester hydrolysis and amide coupling.
Detailed Step-by-Step Protocol: Synthesis of 2-amino-4-(morpholino)thieno[2,3-d]pyrimidine-6-carboxylic acid and subsequent amide coupling
Part A: Ester Hydrolysis
-
Dissolution: Dissolve the ethyl 2-amino-4-(morpholino)thieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC or LC-MS.
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1N HCl. A precipitate will form.
-
Isolation: Collect the solid carboxylic acid by vacuum filtration, wash with water, and dry under vacuum.
Part B: Amide Coupling
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-4-(morpholino)thieno[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the final amide product.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
In-Process Monitoring: The progress of each reaction should be closely monitored by TLC or LC-MS. This allows for the determination of the reaction endpoint and can provide early indications of any side product formation.
-
Spectroscopic Analysis: The identity and purity of the final products must be confirmed by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Purity Assessment: The purity of the final compound should be determined by high-performance liquid chromatography (HPLC).
By adhering to these validation steps, researchers can ensure the integrity of their experimental results and the quality of the synthesized compounds.
Conclusion
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a highly valuable and versatile building block in medicinal chemistry. The protocols outlined in this application note provide a robust framework for the synthesis of diverse libraries of thieno[2,3-d]pyrimidine derivatives. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can effectively leverage this scaffold in their drug discovery efforts.
References
-
Krystofova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. [Link]
-
Vasileva, D., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Larsson, A. M., et al. (2017). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
-
Oh, Y., et al. (2010). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reddy, T. S., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Li, J., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry. [Link]
-
PubChem. Thieno(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
Kisel, A. A., et al. (2011). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry. [Link]
-
Hurst, D. T., & S. G. D. S. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]
-
Ravez, S., et al. (2012). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes & Protocols: Ethyl 2-Amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate as a Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thieno[2,3-d]pyrimidine core is a prominent member of this class. As a bioisostere of purine and an analogue of quinazoline, this scaffold is central to the design of numerous therapeutic agents, particularly in oncology.[1][2] Its rigid, planar structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with enzyme active sites and receptors.
This guide focuses on a particularly versatile derivative: ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate . This molecule is not an end-product but a critical starting intermediate, engineered for synthetic diversification. Its strategic importance lies in its distinct reactive sites:
-
The C4-Chloro Group: An excellent electrophilic center, the chlorine atom is readily displaced by a variety of nucleophiles. This position is pivotal for introducing substituents that modulate potency, selectivity, and pharmacokinetic properties.
-
The C2-Amino Group: While less reactive than the C4-chloro position, this primary amine offers a handle for further functionalization, allowing for the exploration of additional binding interactions.
-
The C6-Ethyl Carboxylate Group: This ester can be hydrolyzed to a carboxylic acid, which then serves as an anchor point for creating amides, thereby expanding the molecule's structural diversity and interaction potential.
Derivatives of this scaffold have shown remarkable efficacy as inhibitors of key cellular signaling pathways, including those driven by kinases like EGFR, PI3K, and VEGFR, making them highly valuable in the development of targeted cancer therapies.[1][2]
Synthesis of the Core Intermediate
The construction of the thieno[2,3-d]pyrimidine ring system can be approached from different pathways. One of the most efficient and widely cited methods involves building the thiophene ring first, followed by the annulation of the pyrimidine ring. However, a more direct route starting from a pyrimidine precursor offers a streamlined approach to the title compound.
A well-established method involves the reaction of a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde with ethyl-2-mercaptoacetate under basic conditions.[3] This reaction elegantly constructs the fused thiophene ring onto the pyrimidine core in a single, efficient step.
Caption: Synthesis of the target intermediate from a pyrimidine precursor.
Physicochemical Properties and Handling
A clear understanding of the intermediate's properties is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₄O₂S |
| Molecular Weight | 284.72 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, hot alcohols. |
| Storage | Store at 2-8°C, desiccated. |
| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. |
Core Applications: Protocols for Synthetic Diversification
The primary utility of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is its role as a scaffold for generating libraries of analogues for structure-activity relationship (SAR) studies. The C4-chloro group is the most versatile handle for this purpose.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Causality & Expertise: This is the most fundamental and widely used reaction for this intermediate. The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms activates the C4 position for nucleophilic attack. By reacting the intermediate with a diverse panel of primary and secondary amines, researchers can systematically probe the steric and electronic requirements of a target's binding pocket. The choice of base and solvent is critical; a non-nucleophilic base like Diisopropylethylamine (DIPEA) is preferred to avoid competing reactions, and a polar aprotic solvent like N,N-Dimethylformamide (DMF) or isopropanol facilitates the reaction.
Caption: General workflow for SNAr with amines at the C4 position.
Step-by-Step Protocol:
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq).
-
Reagent Addition: Add the desired amine (1.1 - 1.5 eq) followed by the solvent (e.g., isopropanol or NMP, to make a ~0.2 M solution).
-
Base Addition: Add DIPEA (2.0 - 3.0 eq).
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether or ethanol, and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
Purification: Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Diversification of the C6-Ester Group
Causality & Expertise: While modifications at C4 are common for probing deep into a binding pocket, the C6 position is often solvent-exposed. Converting the ester to an amide introduces a hydrogen bond donor and acceptor, which can improve solubility and form crucial interactions with the target protein. This is a two-step process: saponification followed by amide coupling. Lithium hydroxide (LiOH) is a standard choice for saponification as it minimizes side reactions. For the subsequent amide coupling, reagents like HATU are highly efficient and reduce the risk of epimerization if chiral amines are used.
Step A: Saponification to Carboxylic Acid
-
Setup: Dissolve the C4-substituted thienopyrimidine ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.
Step B: Amide Coupling
-
Setup: Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude amide by silica gel column chromatography or preparative HPLC.
Case Study: Application in Targeting Cancer-Relevant Kinase Pathways
The thieno[2,3-d]pyrimidine scaffold is a proven pharmacophore for kinase inhibitors. Many oncogenic pathways are driven by aberrant kinase activity. For example, the PI3K/AKT/mTOR pathway is frequently dysregulated in cancers, making its components prime therapeutic targets.[1] Derivatives synthesized from our core intermediate have demonstrated potent inhibitory activity against kinases in this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by thienopyrimidine derivatives.
Research has led to the discovery of potent inhibitors like Apitolisib and CUDC-907, which are based on the thienopyrimidine scaffold and target PI3K and mTOR kinases.[1] The synthesis of such complex molecules relies on the versatile chemistry of intermediates like ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate.
Example Biological Activity Data:
The following table summarizes the anti-proliferative activity of representative thieno[2,3-d]pyrimidine derivatives against human breast cancer cell lines, demonstrating the scaffold's potential.
| Compound ID | R Group at C4 | Cell Line | IC₅₀ (µM) | Citation |
| Compound 3 | (Structure specific) | MCF-7 | 0.045 | [1] |
| Compound 4 | (Structure specific) | MCF-7 | 0.11 | [1] |
| Compound 2 | (Structure specific) | MDA-MB-231 | 0.16 | [1] |
| Compound 4 | (Structure specific) | MDA-MB-231 | 0.24 | [1] |
Note: The specific structures of Compounds 2, 3, and 4 can be found in the cited reference. The data highlights how subtle changes to the substituent at C4, achieved via the SNAr protocol, can significantly impact biological activity.
Conclusion
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined reactive sites allow for systematic and efficient exploration of chemical space, enabling the rapid generation of potent and selective modulators of biological targets. The protocols outlined in this guide provide a robust framework for leveraging this intermediate to its fullest potential, paving the way for the discovery of next-generation therapeutics.
References
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PubMed Central. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
Sources
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents from Thieno[2,3-d]pyrimidine Cores
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anti-inflammatory agents based on the thieno[2,3-d]pyrimidine scaffold. This document outlines detailed protocols for chemical synthesis, in vitro and in vivo biological screening, and discusses the critical structure-activity relationships (SAR) that govern the anti-inflammatory potential of this promising class of compounds.
Introduction: The Rationale for Targeting Thieno[2,3-d]pyrimidines in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital component of the innate immune response, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The molecular underpinnings of inflammation are complex, involving a cascade of signaling pathways, pro-inflammatory cytokines, and enzymes.[1][3]
Key mediators of the inflammatory response include prostaglandins (PGs), particularly PGE2, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4] The biosynthesis of PGE2 is catalyzed by cyclooxygenase (COX) enzymes, with COX-2 being the inducible isoform predominantly responsible for the production of PGs at sites of inflammation.[4] Consequently, inhibition of COX-2 has been a cornerstone of anti-inflammatory drug development.[4]
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. Its structural resemblance to the purine core of adenine allows it to interact with a wide range of biological targets. This has led to the development of thieno[2,3-d]pyrimidine derivatives with anticancer, antimicrobial, and, notably, anti-inflammatory properties. The versatility of this heterocyclic system allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.
This guide will provide a practical framework for the development of novel thieno[2,3-d]pyrimidine-based anti-inflammatory agents, from initial synthesis to biological characterization.
Synthetic Protocols for Thieno[2,3-d]pyrimidine Derivatives
The synthesis of a focused library of thieno[2,3-d]pyrimidine analogs is the first step in identifying potent anti-inflammatory leads. A common and efficient method for the construction of the thieno[2,3-d]pyrimidine core is through the reaction of 2-amino-3-cyanothiophene derivatives with various cyclizing agents. The following is a representative, multi-step protocol for the synthesis of a series of substituted thieno[2,3-d]pyrimidines.
General Synthetic Scheme
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine library generation.
Detailed Experimental Protocol: Synthesis of a Representative Thieno[2,3-d]pyrimidine Derivative
This protocol describes the synthesis of a 4-amino-substituted thieno[2,3-d]pyrimidine, a common starting point for further derivatization.
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.02 mol) dropwise to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core
-
Reaction Setup: In a 100 mL round-bottom flask, place the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol) obtained from Step 1.
-
Reagent Addition: Add an excess of formamide (50 mL).
-
Heating: Heat the mixture to 150-160 °C and maintain for 8-10 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidine.
Step 3: Further Derivatization (Example: N-alkylation)
-
Reaction Setup: To a solution of the 4-amino-thieno[2,3-d]pyrimidine (0.01 mol) in 30 mL of dimethylformamide (DMF), add potassium carbonate (0.015 mol).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 0.012 mol) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the N-alkylated derivative.
In Vitro Anti-Inflammatory Assays
In vitro assays are crucial for the initial screening of synthesized compounds to identify those with promising anti-inflammatory activity. These assays are typically conducted in cell-based models that mimic aspects of the inflammatory response.
Cell Culture and Stimulation
The murine macrophage cell line, RAW 264.7 , is a widely used and reliable model for studying inflammation in vitro.
Protocol: Culturing and Stimulation of RAW 264.7 Cells
-
Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test thieno[2,3-d]pyrimidine compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) from Escherichia coli (final concentration of 1 µg/mL) to each well (except for the vehicle control).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for the measurement of inflammatory mediators.
Measurement of Pro-Inflammatory Cytokines: TNF-α and PGE2
Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive and specific methods for quantifying the levels of TNF-α and PGE2 in the collected cell culture supernatants.
Protocol: TNF-α and PGE2 ELISA
-
ELISA Kits: Use commercially available ELISA kits for mouse TNF-α and PGE2, and follow the manufacturer's instructions precisely.[7][8]
-
Sample Preparation: Dilute the collected cell culture supernatants as required with the assay diluent provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's protocol to allow for antigen-antibody binding.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate to remove unbound enzyme conjugate.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α or PGE2 in the samples. Calculate the percentage inhibition of cytokine production for each compound compared to the LPS-stimulated control.
Exploring Other Mechanisms: COX-2 and PDE4B Inhibition Assays
To elucidate the mechanism of action, specific enzyme inhibition assays can be performed.
COX-2 Inhibition Assay:
Commercially available COX-2 inhibitor screening kits can be used.[9][10] These assays typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. The ability of the test compounds to inhibit this colorimetric reaction is a measure of their COX-2 inhibitory activity.
Phosphodiesterase 4B (PDE4B) Inhibition Assay:
PDE4B is another important target in inflammation. Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. PDE4B inhibition can be measured using commercially available kits that often employ a fluorescence polarization (FP) format.[5] In this assay, a fluorescently labeled cAMP derivative is hydrolyzed by PDE4B. The binding of a specific phosphobinding agent to the product results in a change in fluorescence polarization, which is disrupted by active inhibitors.
In Vivo Anti-Inflammatory Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compounds at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or test compounds orally (p.o.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV_treated is the mean increase in paw volume in the treated group, and ΔV_control is the mean increase in paw volume in the control group.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the thieno[2,3-d]pyrimidine core and analysis of the resulting changes in anti-inflammatory activity are crucial for lead optimization.
Key Structural Modifications and Their Impact:
-
Substitution at the 2-position: Introduction of various substituents at this position can significantly modulate activity. For instance, the presence of a methylthio group has been shown to be favorable in some series.
-
Substitution at the 4-position: The nature of the substituent at the 4-position is critical. Small, hydrogen-bond donating or accepting groups can influence interactions with the target protein.
-
Substitution on the thiophene ring: Modifications at the 5- and 6-positions of the thiophene ring can impact lipophilicity and steric interactions, thereby affecting potency and pharmacokinetic properties.
Quantitative SAR Data:
The following table presents hypothetical SAR data for a series of thieno[2,3-d]pyrimidine analogs to illustrate how such data can be organized and interpreted.
| Compound | R1 | R2 | R3 | In Vitro TNF-α Inhibition (% at 10 µM) | In Vivo Edema Inhibition (% at 20 mg/kg) |
| 1a | -H | -NH2 | -H | 25.3 | 18.7 |
| 1b | -CH3 | -NH2 | -H | 45.8 | 35.2 |
| 1c | -SCH3 | -NH2 | -H | 68.2 | 55.9 |
| 1d | -SCH3 | -NH-benzyl | -H | 52.1 | 42.6 |
| 1e | -SCH3 | -NH2 | -Br | 75.4 | 63.8 |
From this hypothetical data, one could infer that a methylthio group at R1 (1c) is more favorable than a hydrogen (1a) or methyl group (1b). A free amino group at R2 appears to be important for activity, as seen by the decrease in potency for the N-benzylated analog (1d). Furthermore, the introduction of an electron-withdrawing bromine atom at R3 (1e) enhances the anti-inflammatory activity.
Elucidating the Mechanism of Action: Targeting the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α and COX-2. Many anti-inflammatory agents exert their effects by inhibiting this pathway.
Caption: The NF-κB signaling pathway and a potential point of inhibition by thieno[2,3-d]pyrimidine derivatives.
To investigate whether the synthesized compounds inhibit the NF-κB pathway, a Western blot analysis can be performed to measure the levels of key proteins in this pathway, such as phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of analogs and their subsequent biological evaluation. Through systematic SAR studies and mechanistic investigations, it is possible to identify and optimize potent and selective anti-inflammatory drug candidates with favorable pharmacological profiles. Future work should focus on exploring a wider range of substitutions on the thieno[2,3-d]pyrimidine core, investigating their effects on a broader panel of inflammatory targets, and conducting more extensive in vivo studies to assess their efficacy and safety in preclinical models of chronic inflammatory diseases.
References
-
A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. (2016). RSC Advances. [Link]
-
Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. (2015). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
Exploring Molecular Mechanisms and Therapeutic Strategies for Inflammatory Diseases. (2023). Frontiers in Immunology. [Link]
-
PDE4B1 Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]
-
Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. (2007). Acta Pharmaceutica. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. [Link]
-
Molecular Mechanisms Involved in Inflammatory Cascade: A Review. (2018). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). European Journal of Medicinal Chemistry. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs. (2021). Journal of Inflammation Research. [Link]
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2007). ResearchGate. [Link]
-
Technical Manual PGE2 ELISA Kit. (n.d.). Assay Genie. [Link]
-
2.7. Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Current Protocols in Pharmacology. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. (2025). Bioorganic Chemistry. [Link]
-
Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring Molecular Mechanisms and Therapeutic Strategies for Inflammatory Diseases [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Note: A Strategic Guide to Assay Development for High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries
Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Structurally resembling the purine core of adenine, it serves as a versatile backbone for the design of potent and selective modulators of various biological targets.[1] This structural motif is particularly prominent in the development of inhibitors targeting enzymes crucial for pathological processes, such as protein kinases and topoisomerases.[2] Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
A notable area of success for this scaffold is in the domain of oncology. Many thieno[2,3-d]pyrimidine-based compounds have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[3][4][5] These kinases are critical nodes in signaling pathways that regulate cell proliferation, angiogenesis, and metastasis. The development of dual inhibitors, such as those targeting both c-Met and VEGFR-2, highlights the scaffold's potential for creating multi-targeted therapies.[5]
Given the vast chemical space that can be explored through substitutions on the thieno[2,3-d]pyrimidine core, the screening of compound libraries based on this scaffold is a critical step in identifying novel therapeutic leads. This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and implementing robust assay development and high-throughput screening (HTS) campaigns for thieno[2,3-d]pyrimidine libraries.
Part 1: Strategic Assay Selection and Development - Laying the Foundation for a Successful Screen
The initial and most critical phase of any screening campaign is the development of a robust and reliable assay. The choice of assay format is dictated by the biological target of interest. For thieno[2,3-d]pyrimidine libraries, which are rich in kinase inhibitor motifs, both biochemical and cell-based assays are highly relevant.
Causality in Assay Choice: Biochemical vs. Cell-Based Approaches
Biochemical Assays: These assays directly measure the interaction of a compound with an isolated biological target, such as a purified enzyme.[6] They are indispensable for determining the direct inhibitory activity of compounds and for elucidating their mechanism of action (e.g., ATP-competitive vs. allosteric inhibition).[7][8]
-
Rationale: For a library of potential kinase inhibitors, a biochemical assay provides a clean, unambiguous measure of target engagement. It allows for the precise determination of potency (e.g., IC50 values) without the confounding factors of cell permeability, off-target effects, or cellular metabolism.[6]
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway within a living cell.[9] They provide a more physiologically relevant context by assessing not only target engagement but also cell permeability and potential cytotoxicity.[9][10]
-
Rationale: A cell-based assay can identify compounds that are effective in a cellular environment, which is a crucial step towards predicting in vivo efficacy.[9] For instance, a cell-based proliferation assay can directly measure the anti-cancer activity of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.[3][11]
Expert Insight: A dual-pronged approach is often the most effective. A primary high-throughput screen using a biochemical assay can rapidly identify a large number of direct inhibitors. Subsequently, a secondary, cell-based assay can be used to confirm the activity of the hits in a more biologically relevant system and to filter out compounds with poor cellular permeability or overt toxicity.
Illustrative Signaling Pathway: Targeting the VEGFR-2 Pathway in Angiogenesis
Many thieno[2,3-d]pyrimidine derivatives have been specifically designed to inhibit VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[3] Understanding this pathway is crucial for designing relevant assays.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Part 2: Protocol Deep Dive - A Validating System for a Kinase Inhibition Assay
Here, we provide a detailed, step-by-step protocol for a generic, HTS-compatible biochemical kinase inhibition assay. This protocol is designed to be a self-validating system, with built-in quality control measures.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®)
This protocol utilizes HTRF®, a robust and widely used technology for kinase assays. It relies on the Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescent tracer). In a kinase inhibition assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-linked acceptor fluorophore are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor will prevent phosphorylation, leading to a low FRET signal.
Detailed Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665
-
HTRF® detection buffer
-
Thieno[2,3-d]pyrimidine compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Sorafenib)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine library compounds and the positive control in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
For controls, dispense 50 nL of DMSO into the maximum signal (0% inhibition) and minimum signal (100% inhibition) wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting the VEGFR-2 enzyme to the desired concentration in kinase reaction buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare a 2X substrate/ATP solution by diluting the biotinylated peptide substrate and ATP to their final desired concentrations in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the enzyme to accurately reflect the intrinsic affinities of ATP-competitive inhibitors.[12]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
For the 100% inhibition control wells, add 5 µL of a solution containing the substrate and a high concentration of a known inhibitor (or EDTA to chelate Mg2+) instead of the substrate/ATP solution.
-
Incubate the reaction plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the HTRF® detection mix by diluting the Europium-labeled antibody and Streptavidin-XL665 in HTRF® detection buffer according to the manufacturer's instructions.
-
Stop the kinase reaction by adding 10 µL of the HTRF® detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.
-
Quality Control and Data Analysis: Ensuring Trustworthiness
A critical component of any HTS campaign is rigorous quality control. The Z'-factor is a statistical parameter used to assess the quality and reliability of an HTS assay.[13][14]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos = mean of the positive control (e.g., 0% inhibition)
-
σ_pos = standard deviation of the positive control
-
μ_neg = mean of the negative control (e.g., 100% inhibition)
-
σ_neg = standard deviation of the negative control
Interpretation of Z'-Factor:
Data Presentation: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Signal to Background (S/B) | 15 | Strong signal window |
| Signal to Noise (S/N) | 25 | Low data variability |
| Z'-Factor | 0.78 | Excellent assay quality[15][16] |
| CV of Controls | < 5% | High reproducibility |
Part 3: High-Throughput Screening Workflow and Hit Validation
A well-defined workflow is essential for efficiently progressing from a large compound library to a small set of validated hits.
HTS Workflow Diagram
Caption: A typical high-throughput screening and hit validation workflow.
Step-by-Step Methodologies for Hit Validation
Hit identification is only the first step; rigorous validation is crucial to eliminate false positives and prioritize promising compounds.[17]
1. Dose-Response Confirmation:
-
Protocol: Re-test the primary hits in the same assay but over a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the IC50 value.[18]
-
Causality: This step confirms the activity of the hit and provides a quantitative measure of its potency. It also helps to identify compounds with undesirable dose-response profiles (e.g., steep or shallow curves).
2. Orthogonal Biochemical Assay:
-
Protocol: Validate the hits in a different biochemical assay format that uses an alternative detection method (e.g., a luminescence-based assay like ADP-Glo™ if the primary screen was fluorescence-based).[19]
-
Causality: This is a critical step to rule out assay artifacts. Compounds that are active in two distinct assay formats are more likely to be genuine inhibitors of the target enzyme.
3. Cell-Based Assays:
-
Protocol: Test the confirmed hits in relevant cell-based assays. For anticancer drug discovery, this would typically involve:
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Measure the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.[11][20][21]
-
Target Engagement Assays (e.g., Western Blot, Cellular Thermal Shift Assay - CETSA): Confirm that the compound is interacting with the target protein within the cellular context.
-
-
Causality: These assays provide evidence of cellular activity and begin to bridge the gap between biochemical potency and potential therapeutic efficacy.[9]
4. Selectivity Profiling:
-
Protocol: Screen the validated hits against a panel of related kinases to assess their selectivity.
-
Causality: Selectivity is a key attribute of a good drug candidate. A highly selective compound is less likely to have off-target effects and associated toxicities.[12]
Data Presentation: Hit Compound Characteristics
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - HTRF | IC50 (µM) - Orthogonal | Cell Proliferation IC50 (µM) |
| TP-001 | 85 | 0.25 | 0.30 | 1.2 |
| TP-002 | 92 | 0.11 | 0.15 | 0.8 |
| TP-003 | 78 | 1.5 | 1.8 | > 50 |
| TP-004 (False Positive) | 88 | > 50 | > 50 | > 50 |
Conclusion: From Hits to Leads
The successful screening of a thieno[2,3-d]pyrimidine library is a multi-faceted process that requires a strategic approach to assay development, rigorous execution of the HTS campaign, and a thorough hit validation cascade. By employing self-validating assay systems and a logical workflow, researchers can confidently identify and prioritize novel thieno[2,3-d]pyrimidine derivatives with therapeutic potential. The insights and protocols provided in this application note serve as a robust framework for navigating the complexities of early-stage drug discovery and accelerating the translation of promising chemical matter into next-generation therapeutics.
References
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Chilean Chemical Society. Available at: [Link]
-
Wang, X., et al. (2020). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Li, J., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Reddy, T. S., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gaber, H. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. Available at: [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. International Centre for Kinase Profiling. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
-
Madhyastha, H., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
-
Codo, A. C., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences. Available at: [Link]
-
Auld, D. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Probe Reports. Available at: [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]
-
Wagner, B. K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science. Available at: [Link]
-
Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]
-
Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]
-
Beck, B., et al. (2010). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]
-
Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link]
-
Sim, T., et al. (2008). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
SARomics Biostructures. (n.d.). How to Choose A Library for Screening?. SARomics Biostructures. Available at: [Link]
-
Oncodesign Services. (n.d.). Hit Identification and Validation Services. Oncodesign Services. Available at: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Welcome to the technical support center for the synthesis of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate?
A1: The most common and reliable pathway involves a three-stage process. It begins with the construction of a polysubstituted 2-aminothiophene ring, followed by the cyclization of this intermediate to form the thieno[2,3-d]pyrimidin-4-one core, and culminates in a chlorination step to yield the final product. This modular approach allows for purification at intermediate stages, which is critical for achieving a high final yield and purity.
Q2: What is a typical overall yield for this synthesis?
A2: A realistic overall yield for this three-step synthesis ranges from 45% to 65%. However, this is highly dependent on the efficiency of each individual step, the purity of reagents and intermediates, and the care taken during workup and purification. Yields below this range often indicate specific, addressable issues in one of the key stages, which this guide will help you troubleshoot.
Q3: What are the most critical steps that impact the final yield?
A3: While every step is important, the two most critical points for yield optimization are:
-
The Gewald Reaction: The initial formation of the 2-aminothiophene precursor is foundational. Inefficient reaction or side-product formation here will cascade through the entire synthesis.
-
The Chlorination Workup: The final chlorination step using reagents like phosphorus oxychloride (POCl₃) requires a meticulous and controlled workup. Improper quenching can lead to product decomposition and the formation of persistent, difficult-to-remove impurities.
Section 2: Troubleshooting the Synthetic Pathway
This section is divided into the three primary stages of the synthesis. Each stage includes common problems, their probable causes, and validated solutions.
Stage 1: The Gewald Reaction to form the 2-Aminothiophene Precursor
The synthesis typically starts with a Gewald reaction, a one-pot multicomponent reaction between a ketone (ethyl acetoacetate), an activated nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[1] The product is a highly functionalized 2-aminothiophene which serves as the cornerstone for the rest of the synthesis.[1][2][3]
Q4: My Gewald reaction is giving a low yield or a complex mixture of products. What's going wrong?
A4: This is a classic issue in the Gewald reaction, which is known for its sensitivity to reaction conditions. The mechanism involves a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[4] Several factors can disrupt this delicate sequence.
Troubleshooting Table: Gewald Reaction
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion / Reaction Stalls | 1. Insufficient Base: The base (e.g., diethylamine, morpholine) is crucial for the initial condensation.[1] 2. Low Temperature: The reaction often requires gentle heating to initiate and proceed at a reasonable rate. | 1. Increase Catalyst: Increase the amount of base catalyst incrementally (e.g., from 0.1 eq to 0.2 eq). 2. Controlled Heating: Maintain the reaction temperature between 40-50°C. Use a water bath for stable temperature control. |
| Formation of a Dark, Tarry Substance | 1. Excessive Heat: Overheating can lead to the polymerization of malononitrile or other side reactions involving sulfur. 2. Base Choice: A base that is too strong can promote undesired side reactions. | 1. Strict Temperature Control: Do not exceed 50°C. Monitor the internal reaction temperature. 2. Use a Milder Base: Morpholine is often a better choice than more aggressive amines. |
| Product is Impure / Difficult to Purify | 1. Incorrect Stoichiometry: An excess of any reactant can lead to byproducts. 2. Inefficient Sulfur Reaction: Elemental sulfur needs to dissolve and react properly. | 1. Verify Stoichiometry: Use precise molar equivalents of reactants. 2. Finely Powdered Sulfur: Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity. |
Workflow Diagram: Troubleshooting the Gewald Reaction
Caption: Decision tree for troubleshooting the Gewald reaction.
Stage 2: Cyclization to form Ethyl 2-amino-4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate
The 2-aminothiophene intermediate is then cyclized to form the pyrimidine ring. A common method is to heat the intermediate with formamide, which serves as both the reagent (providing the C2 carbon of the pyrimidine) and the solvent.[2]
Q5: The cyclization with formamide is incomplete, and I'm isolating mostly starting material. How can I drive the reaction to completion?
A5: Incomplete cyclization is typically a result of insufficient temperature or reaction time. Formamide cyclizations require high temperatures to proceed effectively.
-
Causality: The reaction involves the nucleophilic attack of the 2-amino group onto the formamide carbon, followed by dehydration and ring closure. This process has a significant activation energy barrier.
-
Solution: Ensure the reaction mixture is heated to a vigorous reflux, typically around 180-200°C. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. This can often take several hours (4-6 hours is common). Using a high-boiling point solvent and ensuring efficient stirring are key.
Q6: My product from the formamide cyclization is a dark color and difficult to purify. Why?
A6: Formamide is prone to decomposition at high temperatures, which can lead to colored impurities.
-
Causality: At temperatures above 180°C, formamide can decompose into ammonia and carbon monoxide, and also form polymeric byproducts. These impurities can become trapped in the precipitated product.
-
Solution:
-
Use Fresh Formamide: Always use freshly opened or distilled formamide to minimize pre-existing impurities.
-
Controlled Workup: After the reaction is complete, do not simply let it cool and crash out. Instead, allow it to cool to about 80-100°C and then pour the mixture into a large volume of cold water or an ice/water mixture with vigorous stirring. This helps to precipitate the product while keeping the polymeric impurities dissolved.
-
Washing: Thoroughly wash the filtered solid with water, followed by a non-polar solvent like ethanol or diethyl ether, to remove residual formamide and colored impurities.[5]
-
Stage 3: Chlorination to Yield the Final Product
The final step is the conversion of the 4-hydroxy group of the thienopyrimidinone intermediate to the 4-chloro group. This is a crucial transformation, typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.[2][6]
Q7: My chlorination reaction with POCl₃ is not working well, and the yield is very low.
A7: The success of this step hinges on removing all water and managing the reaction conditions and workup carefully.
Troubleshooting Table: Chlorination with POCl₃
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | 1. Wet Starting Material: The 4-hydroxy intermediate must be perfectly dry. POCl₃ reacts violently with water, which quenches the reagent. 2. Insufficient Temperature: The reaction requires heating to reflux to proceed efficiently. | 1. Dry the Intermediate: Dry the starting material under high vacuum for several hours before use. 2. Ensure Reflux: Heat the reaction mixture to a steady reflux (typically ~110°C). |
| Product decomposes during workup. | 1. Improper Quenching: Adding water directly to the hot POCl₃ mixture is highly exothermic and can hydrolyze the chloro product back to the hydroxy starting material or cause other decomposition pathways. | 1. Controlled Quenching: First, remove excess POCl₃ under reduced pressure. Cool the residue in an ice bath and very slowly and carefully add crushed ice or ice-cold water with vigorous stirring. Never add water to hot POCl₃. |
| Final product is a sticky oil, not a solid. | 1. Residual POCl₃ or Phosphoric Acid: The workup did not effectively remove acidic byproducts. 2. Formation of Side Products: Overheating or prolonged reaction times can lead to undesired side reactions. | 1. Neutralization and Extraction: After quenching, carefully neutralize the aqueous mixture with a base (e.g., solid NaHCO₃ or a cold NaOH solution) until pH 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 2. Monitor Reaction: Monitor the reaction by TLC and stop heating as soon as the starting material is consumed. |
Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Always follow strict safety protocols.
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles.
-
Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture to ice/water slowly, never the other way around. Be prepared for the release of HCl gas.
Workflow Diagram: POCl₃ Chlorination and Workup
Caption: Step-by-step workflow for the POCl₃ chlorination step.
Section 3: Analytical & Purification Clinic
Q8: How do I best purify the final ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate?
A8: The optimal purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and relatively pure (>85%), recrystallization is the most efficient method. A solvent system of ethanol/water or isopropanol can be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or contains significant impurities, flash column chromatography on silica gel is necessary. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity is recommended to separate the product from non-polar byproducts and polar baseline impurities.
Section 4: References
-
Bemis, G. W., et al. (2009). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
-
Sabnis, R. W. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. Available at: [Link]
-
Li, Z., et al. (2018). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Adl, K., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Guo, W., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Atanasova, M., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, A., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, T. S., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines and their Anti-Microbial Activity. Chemical Sinica. Available at: [Link]
-
Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]
Sources
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scielo.br [scielo.br]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, use, and disposal of Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Structural Alerts for Potential Hazards:
-
Thienopyrimidine Core: Thienopyrimidines are known to be biologically active, with some exhibiting anti-proliferative properties.[1] This suggests that the compound should be handled with care to avoid systemic exposure.
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyrimidine ring designates this compound as a halogenated organic compound. Such compounds can have toxicological effects and may require special disposal procedures.[2]
-
Amino Group: Aromatic amines are a class of compounds with a wide range of toxicological profiles, and some can be irritants or sensitizers.
Due to the lack of specific toxicity data, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin, eye, and respiratory tract irritation.[3][4]
Table 1: Hazard and Precautionary Summary
| Hazard Category | GHS Classification (Assumed) | Precautionary Statements (Recommended) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following protocol is based on a comprehensive risk assessment for handling a novel, potentially hazardous chemical.
Step-by-Step PPE Donning and Doffing Procedure:
Caption: PPE Donning and Doffing Workflow
Table 2: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately after handling the compound, minimizing contamination of other surfaces. |
| Body Protection | Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[5] | Protects personal clothing from contamination and prevents skin contact. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6] A full-face shield should be worn when there is a risk of splashes or aerosolization.[6] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For handling larger quantities or when there is a risk of aerosolization, a minimum of an N95 respirator is recommended. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[5] | Prevents inhalation of the compound. The level of respiratory protection should be determined by a site-specific risk assessment. |
Engineering Controls
-
Fume Hood: All handling of Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.
Safe Handling and Storage Procedures
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[7]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[8]
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of solids.
-
Work in a Designated Area: Clearly define the area where the compound will be handled and decontaminate the area after use.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Incompatibilities: While specific incompatibility data is unavailable, it is good practice to store it away from strong oxidizing agents.[9]
-
Temperature: Store in a cool place.[7]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
First Aid:
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Waste Disposal Plan
As a chlorinated organic compound, Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: Waste Disposal Workflow
Key Disposal Principles:
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[10] This is crucial for proper disposal and can impact disposal costs.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[11]
-
Containerization: Use appropriate, sealed containers for waste accumulation.
-
Consult Local Regulations: Follow all institutional and local regulations for hazardous waste disposal.
References
-
Molbase (Shanghai) Biotechnology Co., Ltd. ethyl 2-amino-4-(2,4-dichloro-6-hydroxyphenyl)thieno[2,3- d]pyrimidine-6-carboxylate Safety Data Sheet. Molbase. Available from: [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2018). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 23(11), 2819. Available from: [Link]
-
Zhivkova, Z., & Zlatkov, A. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(23), 5727. Available from: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Available from: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Available from: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]
-
Chlorine Technical Services South Africa. protective clothing and equipment. Available from: [Link]
-
Euro Chlor. Personal Protective Equipment in The Chlorine Industry. GEST 92/171, Edition 6. Available from: [Link]
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Some Thienopyrimidine Derivatives. PMC. Available from: [Link]
-
ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. Available from: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link]
-
Pharmacia. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and structure of some thienopyrimidine derivatives. Available from: [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available from: [Link]
Sources
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. m.molbase.com [m.molbase.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
